molecular formula C38H77NO3 B014647 N-Eicosanoylsphinganine CAS No. 121459-06-1

N-Eicosanoylsphinganine

Cat. No. B014647
CAS RN: 121459-06-1
M. Wt: 596 g/mol
InChI Key: ZWAUSWHRQBSECP-PQQNNWGCSA-N
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Description

N-Eicosanoylsphinganine (N-Eicosanoylsphinganine, also known as N-Eicosanoylsphingosine or N-acylsphingosine) is a naturally occurring fatty acid derivative of sphinganine. It is a structural component of sphingolipids, a group of lipids that are important for cellular membrane structure and function. N-Eicosanoylsphinganine is a key intermediate in the synthesis of sphingolipids, and is involved in the regulation of numerous physiological processes, including cell signaling, apoptosis, and inflammation.

Scientific Research Applications

Role in Cardiometabolic Diseases

Ceramides, including C20 Dihydroceramide, play a crucial role in the molecular pathogenesis of cardiometabolic diseases . They are involved in vital signal transduction pathways responsible for regulating cellular differentiation and proliferation . Accumulating clinical evidence shows that ceramides play a detrimental role in the pathogenesis of several diseases including cardiovascular disease, type II diabetes, and obesity .

Potential Therapeutic Strategies

Understanding the role of ceramides in the pathophysiology of cardiometabolic diseases could lead to more efficient treatment regimens . The contribution of ceramides to the pathological molecular mechanisms of these interrelated conditions may improve not only the therapeutic but also the diagnostic and preventive approaches .

Association with Cardiovascular Disease Risk

Ceramide C16:0 and dihydroceramide C22:2 are associated with higher cardiovascular disease risk . This suggests that C20 Dihydroceramide could potentially be used as a biomarker for cardiovascular disease risk.

Role in Type 2 Diabetes

Ceramides C18:0 and C22:0 and dihydroceramides C20:0 and C22:2 are associated with higher type 2 diabetes risk, while ceramide C20:0 and dihydroceramide C26:1 are associated with lower type 2 diabetes risk . This indicates that C20 Dihydroceramide could be involved in the etiology of type 2 diabetes.

Link to Dietary Habits

Research suggests that ceramides may partly mediate the putative adverse effect of high red meat consumption and benefits of coffee consumption on type 2 diabetes risk . This implies that C20 Dihydroceramide could play a critical role in linking genetic predisposition and dietary habits to cardiometabolic disease risk.

Role in Cellular Stress and Apoptosis

C20 Dihydroceramide has been found to elevate cellular stress, autophagy, and early apoptosis . This suggests that it could have potential applications in cancer research and treatment.

Mechanism of Action

Target of Action

C20 Dihydroceramide primarily targets cellular membranes and specific effector proteins. Its role extends to regulating diverse processes, including apoptosis, autophagy, inflammation, fatty acid oxidation (FAO), senescence, and endoplasmic reticulum (ER) stress .

Biochemical Pathways

C20 Dihydroceramide is synthesized via the de novo pathway by ceramide synthases (CerSs). These enzymes generate dihydroceramide from dihydrosphingosine and a fatty acid. The compound can also be produced through the salvage pathway, where sphingosine is converted to ceramide. These pathways connect C20 Dihydroceramide to more complex sphingolipids .

Result of Action

C20 Dihydroceramide’s effects are multifaceted. It influences cellular stress responses, autophagy, cell growth, and immune reactions. Elevated levels may lead to early apoptosis .

Action Environment

Environmental factors, such as temperature, pH, and lipid composition, affect C20 Dihydroceramide’s stability and efficacy. These factors play a role in determining its impact on cellular processes.

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUSWHRQBSECP-PQQNNWGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415275
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

121459-06-1
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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